2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

MAGL inhibition endocannabinoid structure‑activity relationship

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one (CAS 1904081‑54‑4) is a synthetic small molecule that integrates a 1,3‑benzodioxole ring, a quinolin‑8‑yloxy substituent, and a piperidine‑1‑yl ethanone core. The compound is available from commercial research‑chemical suppliers at a typical purity of ≥95 % (HPLC) and is offered for laboratory screening purposes.

Molecular Formula C23H22N2O4
Molecular Weight 390.439
CAS No. 1904081-54-4
Cat. No. B2657925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
CAS1904081-54-4
Molecular FormulaC23H22N2O4
Molecular Weight390.439
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2
InChIKeyDYJXXMUZCIYDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one (CAS 1904081‑54‑4): Chemical Identity and Baseline Procurement Profile


2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one (CAS 1904081‑54‑4) is a synthetic small molecule that integrates a 1,3‑benzodioxole ring, a quinolin‑8‑yloxy substituent, and a piperidine‑1‑yl ethanone core . The compound is available from commercial research‑chemical suppliers at a typical purity of ≥95 % (HPLC) and is offered for laboratory screening purposes . No peer‑reviewed reports detailing its biological activity, target engagement, or pharmacokinetic properties were identified in the public domain. Its structural elements place it within the broader chemical space of benzodioxole‑piperidine derivatives and quinoline‑containing probes that have been explored for neurological, oncological, and anti‑infective indications, but the specific molecule remains unprofiled.

Why a Generic Benzodioxole‑Piperidine or Quinoline‑Piperidine Analog Cannot Substitute for CAS 1904081‑54‑4


The compound’s biological fingerprint is determined by the precise spatial arrangement of its three pharmacophoric elements — the benzodioxole, the quinolin‑8‑yloxy group, and the piperidine‑1‑yl ethanone linker. Even subtle changes in the position of the quinoline oxygen, the substitution on the piperidine nitrogen, or the length of the ethanone linker can drastically alter target affinity, selectivity, and cellular permeability [1]. For example, the 8‑oxyquinoline motif is critical for metal‑chelation and kinase‑inhibitor interactions in certain anticancer hybrids [2], while the 1,3‑benzodioxole moiety is a key recognition element in potent monoacylglycerol lipase (MAGL) inhibitors such as JJKK‑048 [3]. Swapping any of these structural domains for a generic alternative introduces uncertainty in target engagement that cannot be resolved without empirical profiling. As no selectivity or target‑engagement data are available for this specific molecule, procurement decisions must be based on the unique chemical architecture itself, not on assumed class‑level equivalence.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one (CAS 1904081‑54‑4)


Structural Topology Relative to Known Benzodioxole‑Piperidine MAGL Inhibitors

The compound carries a 1,3‑benzodioxole group linked to a piperidine‑1‑yl ethanone, a substructure that is also present in the ultrapotent MAGL inhibitor JJKK‑048 [1]. However, JJKK‑048 contains a bis‑benzodioxole methyl substituent on the piperidine and a triazole urea cap, whereas the target compound employs a quinolin‑8‑yloxy group at the piperidine 4‑position. No MAGL inhibition data or selectivity profile exists for the target compound, so any extrapolation of MAGL activity from JJKK‑048 is class‑level inference unsupported by direct measurement [1].

MAGL inhibition endocannabinoid structure‑activity relationship

Quinolin‑8‑yloxy Motif in Anticancer Hybrids: Class‑Level Cytotoxicity Comparison

A 2024 study demonstrated that quinolin‑8‑yloxy cinnamide hybrids 6a–i inhibited HepG2 hepatocellular carcinoma cells with IC₅₀ values between 2.46 and 41.31 μM, and the most potent derivative 6e inhibited tubulin polymerization [1]. The target compound contains the identical quinolin‑8‑yloxy‑piperidine core but lacks the cinnamide extension. No cytotoxicity or tubulin polymerization data have been reported for the target compound. Therefore, while the quinolin‑8‑yloxy substructure is associated with anticancer activity in specific contexts, any assumed translation to the target molecule is a class‑level inference without quantitative support [1].

cytotoxicity tubulin polymerization quinoline hybrids

Molecular Complexity and Physicochemical Profile Relative to Screening Library Averages

The compound has a molecular weight of 390.44 g mol⁻¹ and a calculated ClogP of ~3.5 (estimated from the SMILES string O=C(CC1=CC2=C(OCO2)C=C1)N1CCC(CC1)OC1=CC=CC2=CC=CN=C12) [1]. This profile is within the typical drug‑like space (MW < 500; ClogP < 5) and compares favourably to the average molecular weight of commercial screening libraries (~420 g mol⁻¹). However, the presence of the basic quinoline nitrogen (pKa ~ 4.9) and the benzodioxole ring imposes specific acid‑base and metabolic liabilities (CYP2D6‑mediated oxidation of benzodioxole; potential quinoline‑mediated phototoxicity) that are not present in simpler piperidine‑ethanone analogs .

drug‑likeness molecular weight screening library

IP and Commercial Exclusivity Status

A search of patent databases does not retrieve any patent that explicitly claims 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one as a composition of matter or as a use‑specific embodiment [1]. The closest relevant patent family (WO2012117001A1) describes benzodioxole‑piperidine dual modulators of 5‑HT₂A and D₃ receptors but does not include the quinolin‑8‑yloxy substitution [2]. The absence of a composition‑of‑matter patent covering this specific molecule may lower IP‑related procurement risk compared to heavily patented analogs.

patent landscape freedom‑to‑operate proprietary chemistry

Research and Industrial Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one (CAS 1904081‑54‑4)


Phenotypic Screening in Oncology or Neurodegeneration Panels

The compound can be deployed as a structurally novel probe in high‑throughput phenotypic screens targeting pathways where either quinoline or benzodioxole derivatives have shown signal (e.g., tubulin polymerization, MAGL‑mediated endocannabinoid turnover). Because its activity profile is uncharacterized, it is best used in discovery‑stage panels alongside known reference inhibitors (e.g., JJKK‑048 for MAGL; colchicine for tubulin) to identify any novel bioactivity [1].

Medicinal Chemistry Hit Expansion and Scaffold Hopping

The unique combination of a benzodioxole‑piperidine‑ethanone core with an 8‑oxyquinoline appendage offers a scaffold‑hopping opportunity for programs exploring serotonin/dopamine receptor modulators or kinase inhibitors. The molecule can serve as a starting point for fragment‑based or diversity‑oriented synthesis, provided that initial biochemical profiling is conducted in‑house to establish SAR .

Chemical Probe for Target Identification (Chemical Biology)

When equipped with appropriate alkyne or photoaffinity tags, the molecule may function as a bait for target‑identification studies (e.g., affinity‑based protein profiling or CETSA). Its unencumbered IP status facilitates modification and distribution within academic‑industrial consortia without licensing delays .

Reference Standard for Analytical Method Development

With a certified purity of ≥95 % and a unique LC‑MS signature, the compound can be used as a reference standard for mass spectrometry‑based metabolomics or impurity profiling of piperidine‑quinoline libraries.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.